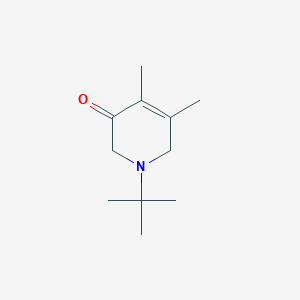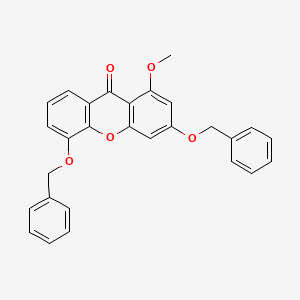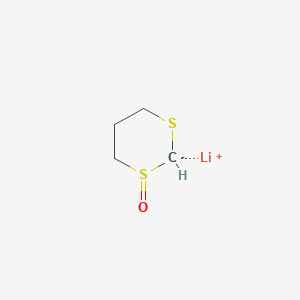
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is a lithiated derivative of 1,3-dithiane, a sulfur-containing heterocycle. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a masked acyl anion equivalent, making it a valuable intermediate in various synthetic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
Applications De Recherche Scientifique
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound, used as a protective group for carbonyl compounds.
1,3-Dithiolane: Similar in structure but contains a five-membered ring.
2-Lithio-1,3-dithiane: Another lithiated derivative used in organic synthesis.
Uniqueness
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is unique due to its ability to act as a masked acyl anion equivalent, making it highly valuable in the formation of carbon-carbon bonds in complex organic molecules .
Propriétés
Numéro CAS |
60349-88-4 |
|---|---|
Formule moléculaire |
C4H7LiOS2 |
Poids moléculaire |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
Clé InChI |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CS[CH-]S(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

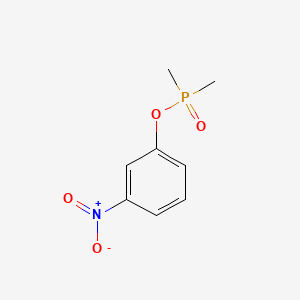
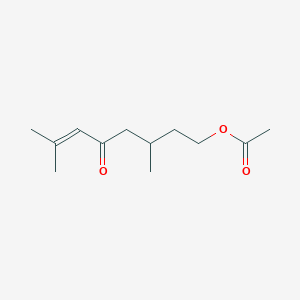
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
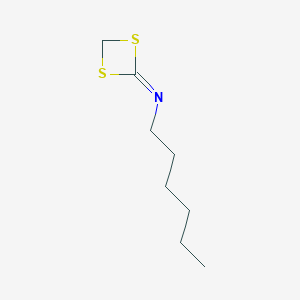
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
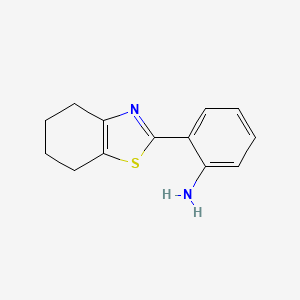
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
